methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
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Overview
Description
methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoate Ester: This can be achieved by reacting methyl benzoate with a suitable reagent such as a Grignard reagent to form the desired ester.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzoate ester with 2-methoxyphenyl isocyanate under controlled conditions.
Attachment of the Piperazine Ring: The final step involves the reaction of the intermediate product with 4-methylpiperazine, often using a coupling reagent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
876889-22-4 |
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Molecular Formula |
C21H25N3O4 |
Molecular Weight |
383.4g/mol |
IUPAC Name |
methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H25N3O4/c1-23-10-12-24(13-11-23)18-9-8-15(21(26)28-3)14-17(18)22-20(25)16-6-4-5-7-19(16)27-2/h4-9,14H,10-13H2,1-3H3,(H,22,25) |
InChI Key |
AHVOQULTHNWDRI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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